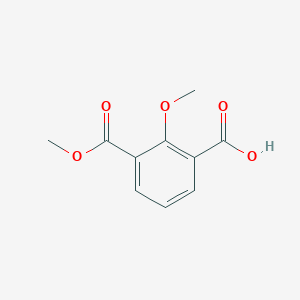

2-Methoxy-3-methoxycarbonylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-3-methoxycarbonylbenzoic acid is a chemical compound with the molecular formula C₁₀H₁₀O₅ . It is also known by its IUPAC name: 2-methoxy-3-(methoxycarbonyl)benzoic acid . The compound appears as a white powder and has a melting point range of 101-102°C . Its molecular weight is approximately 210.19 g/mol .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Vibrational and Surface-Enhanced Raman Spectroscopy

The study of vanillic acid, a molecule similar in structure to 2-Methoxy-3-methoxycarbonylbenzoic acid, highlighted its importance in winemaking through the analysis of vibrational and Raman spectra. This research has paved the way for analytical applications, including the detection of vanillic acid at picomole concentrations using surface-enhanced Raman scattering (SERS) in silver colloidal solutions (Clavijo, Menendez, & Aroca, 2008).

Controlled Release of Flavor Molecules

Another significant application involves the encapsulation of flavor molecules, such as vanillic acid, into layered double hydroxide (LDH) to produce nanohybrids for controlled release in food products. This encapsulation technique offers a systematic approach to modify the release kinetics of flavor compounds, demonstrating the potential of this compound derivatives in enhancing food flavor and preservation (Hong, Oh, & Choy, 2008).

Synthesis of Chemical Compounds

The research also extends to the synthesis of complex chemical structures, such as 10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one, through a series of reactions starting from methoxy-nitrobenzaldehyde. This process demonstrates the utility of methoxybenzoic acid derivatives in the synthesis of compounds with potential antibacterial properties (Havaldar, Bhise, & Burudkar, 2004).

Methodological Advances in Organic Synthesis

Methodological advancements in organic synthesis have been achieved through directed ortho-metalation of unprotected benzoic acids. This technique facilitates the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, showcasing the potential of this compound in creating useful chemical building blocks for further synthetic applications (Nguyen, Castanet, & Mortier, 2006).

Anticancer and Antiangiogenic Activity

Moreover, the synthesis and evaluation of 3-arylaminobenzofuran derivatives, incorporating a 2-methoxy/ethoxycarbonyl group, have shown promising anticancer and antiangiogenic activities. These compounds target the colchicine site on tubulin, indicating the relevance of this compound derivatives in the development of new anticancer drugs (Romagnoli et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-methoxy-3-methoxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-6(9(11)12)4-3-5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLNYCTZEXROAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2535735.png)

![(6-Oxabicyclo[3.2.1]octan-2-yl)methanamine hydrochloride](/img/structure/B2535745.png)

![2-Ethynyl-2,5,5-trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2535746.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-acetylbenzenesulfonamide](/img/structure/B2535754.png)